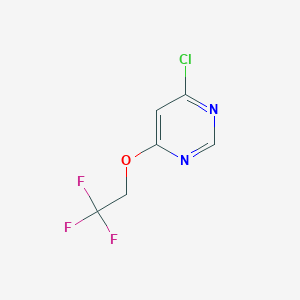

4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine

Description

4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine (CAS: 145948-01-2) is a halogenated pyrimidine derivative with the molecular formula C₆H₄ClF₃N₂O and a molecular weight of 212.56 g/mol . Characterized by a pyrimidine ring substituted with a chlorine atom at position 4 and a 2,2,2-trifluoroethoxy group at position 6, this compound is a key intermediate in agrochemical research, particularly in the synthesis of novel pesticides with insecticidal and antifungal activities . Its crystalline form (white solid) exhibits a melting point of 181–183°C and is synthesized in high yields (~85%) via nucleophilic substitution reactions, as confirmed by NMR spectroscopy . The trifluoroethoxy group enhances lipophilicity and metabolic stability, making it a valuable motif in bioactive molecule design .

Properties

IUPAC Name |

4-chloro-6-(2,2,2-trifluoroethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O/c7-4-1-5(12-3-11-4)13-2-6(8,9)10/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTDPEZNGURNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide or tetrahydrofuran . The general reaction scheme is as follows:

4,6-Dichloropyrimidine+2,2,2-TrifluoroethanolBasethis compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Coupling Reactions: Biaryl compounds or other complex structures.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds, including 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine, exhibit significant antimicrobial properties. For instance, studies on pyrimidine derivatives have shown promising results against various pathogens. A notable study demonstrated that certain pyrimidine analogs were effective against Trypanosoma brucei, the causative agent of human African trypanosomiasis. The compounds showed selectivity for the parasite's S-adenosylmethionine decarboxylase enzyme, which is crucial for its survival .

Inhibition of Kinases

Another significant application is in the inhibition of essential kinases involved in disease processes. For example, research has highlighted the efficacy of pyrimidine-based compounds in inhibiting plasmodial kinases such as PfGSK3 and PfPK6, which are relevant targets for antimalarial drug development. These compounds were screened for their ability to inhibit kinase activity, demonstrating a structure-activity relationship that informs further drug design .

Agricultural Applications

Pesticidal Properties

this compound has also been explored for its potential as a pesticide. Studies have indicated that pyrimidine derivatives can possess insecticidal and antifungal activities. For instance, a series of benzoyl pyrimidinylurea derivatives showed effective insecticidal performance against pests like Helicoverpa zea and Spodoptera exigua. The presence of trifluoroethyl groups on the pyrimidine ring was found to enhance these activities significantly .

-

Inhibitory Effects on Trypanosoma brucei

A study focused on developing inhibitors targeting the AdoMetDC enzyme in Trypanosoma brucei. The researchers identified several pyrimidineamine analogs that demonstrated selective inhibition of the enzyme while maintaining low toxicity to human cells. This work lays the groundwork for developing new treatments for human African trypanosomiasis . -

Antimalarial Drug Development

In another research effort, a library of 4-substituted pyrimidines was synthesized and screened for their activity against PfGSK3 and PfPK6 kinases. The results indicated that specific substitutions on the pyrimidine ring could significantly enhance inhibitory potency, providing insights into designing more effective antimalarial agents . -

Pesticide Efficacy Testing

A comprehensive evaluation of novel benzoyl pyrimidinylurea derivatives revealed that many compounds exhibited strong insecticidal activity against agricultural pests at low concentrations. The study emphasized the importance of chemical modifications in enhancing biological activity against target organisms .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit viral replication by targeting viral enzymes or interfere with inflammatory pathways by inhibiting key mediators like prostaglandins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrimidine derivatives allows for tailored applications in medicinal and agrochemical industries. Below is a comparative analysis of 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine with analogous compounds:

Table 1: Comparative Analysis of Pyrimidine Derivatives

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The trifluoroethoxy group in the target compound enhances insecticidal efficacy compared to ethoxy or methylthio derivatives, likely due to increased electron-withdrawing effects and lipophilicity . Methylthio (SCH₃) and nitrophenoxy groups (e.g., in and compounds) introduce distinct electronic profiles, altering reactivity in nucleophilic substitutions or π-π stacking interactions in target binding .

Synthetic Accessibility: The target compound is synthesized via a one-step nucleophilic substitution of 4,6-dichloropyrimidine with 2,2,2-trifluoroethanol, achieving high yields (85%) . In contrast, 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine requires multi-step synthesis from pyrimidine-trione, involving nitration and thiophen coupling .

Thermal Stability :

- The high melting point (181–183°C ) of the target compound suggests superior crystallinity and stability compared to analogues like 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine , which lacks reported thermal data .

Biological Activity

4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a chlorine atom and a trifluoroethoxy group. The molecular formula is with a molecular weight of approximately 225.6 g/mol. The trifluoroethoxy group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been identified as a potential kinase inhibitor , which plays a crucial role in signal transduction pathways and cellular processes . The compound may inhibit enzymes involved in various diseases, including cancer and inflammatory conditions.

Structure-Activity Relationships (SAR)

The presence of the trifluoroethoxy group significantly influences the compound's reactivity and biological activity. Research indicates that the electron-withdrawing nature of the trifluoromethyl group enhances binding affinity to enzyme active sites, thereby increasing inhibitory potency against targets such as α-glucosidase and urease .

Table 1: Inhibitory Activity of this compound Analogues

| Compound | Target Enzyme | IC50 (µM) | Remarks |

|---|---|---|---|

| A | α-Glucosidase | 5.30 | More potent than standard drug acarbose |

| B | Urease | 14.30 | Significant dual inhibition observed |

| C | Trypanosoma brucei | 22.30 | Selective against parasite enzyme |

Case Studies

- Anti-Cancer Activity : A study investigated the effects of this compound on cancer cell lines. Results indicated that the compound inhibited cell proliferation through apoptosis induction in various cancer types. The study emphasized the role of kinase inhibition in mediating these effects .

- Inhibition of Trypanosoma brucei : Research highlighted the compound's selective inhibition of AdoMetDC in Trypanosoma brucei, demonstrating its potential as a treatment for human African trypanosomiasis (HAT). The compound showed promising results in whole-cell assays with effective blood-brain barrier penetration .

- Enzyme Inhibition Studies : Several studies have focused on the inhibitory effects of this compound on various enzymes. Notably, it displayed significant inhibitory activity against α-glucosidase and urease, with IC50 values indicating superior potency compared to existing treatments .

Q & A

Basic: What are the recommended safety protocols for handling 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine in laboratory settings?

Answer:

- PPE Requirements : Wear nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact. Use respiratory protection if volatile aerosols are generated during synthesis .

- Containment : Conduct reactions in fume hoods or gloveboxes to prevent inhalation of toxic vapors, especially during heating or reflux .

- Waste Management : Segregate halogenated waste (e.g., reaction byproducts) and dispose via licensed hazardous waste facilities to comply with environmental regulations .

Basic: How can researchers optimize the synthesis of this compound?

Answer:

- Key Steps :

- Substitution Reaction : React 4,6-dichloropyrimidine with 2,2,2-trifluoroethanol under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous DMF at 80–100°C for 12–24 hours .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .

- Yield Optimization : Increase equivalents of trifluoroethanol (1.5–2.0 eq) and extend reaction time to 36 hours for sterically hindered intermediates .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ ~4.8 ppm for -OCH₂CF₃ protons; δ ~160 ppm for pyrimidine C-2) .

- Mass Spectrometry : Use ESI-MS to verify molecular ion [M+H]⁺ at m/z 231.0 (calculated for C₆H₅ClF₃N₂O) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-O-C bond angle ~112° for trifluoroethoxy group) .

Advanced: How can DFT calculations guide the design of derivatives based on this compound?

Answer:

- Reactivity Prediction : Perform B3LYP/6-31G(d) calculations to map electrostatic potential surfaces (EPS), identifying nucleophilic/electrophilic sites. For example, the C-4 chloro group shows high electrophilicity (EPS ~+25 kcal/mol) .

- Transition State Analysis : Use Gaussian 09 to model SNAr reactions, optimizing intermediates with solvent effects (e.g., PCM for DMF) .

- Data Validation : Cross-reference computed IR spectra (e.g., C-Cl stretch at ~750 cm⁻¹) with experimental FT-IR to resolve discrepancies .

Advanced: How to address contradictions in biological activity data for trifluoroethoxy-pyrimidine derivatives?

Answer:

- Case Study : If a derivative shows unexpected inactivity against kinase X:

- Structural Reanalysis : Verify substituent orientation via NOESY NMR (e.g., trifluoroethoxy group’s spatial hindrance) .

- Enzymatic Assays : Compare IC₅₀ values under varied conditions (pH, co-solvents) to rule out assay interference .

- Meta-Analysis : Review published analogs (e.g., 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidines) to identify conserved pharmacophores .

Advanced: What strategies enhance metabolic stability of this compound in drug discovery?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.